Regioisomeric Positioning: N1-(C3) Linkage Confers Distinct Scaffold Geometry Versus C2-Linked Analogs
1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride features the imidazole N1 nitrogen bonded to the C3 position of the pyrrolidine ring, a regioisomeric arrangement distinct from the 2-(pyrrolidin-3-yl)-1H-imidazole scaffold (imidazole C2-linked to pyrrolidine C3) [1]. In HCV NS5A inhibitor development, the N1-C3 linkage topology present in this compound is the precise connectivity employed in the core of picomolar pan-genotypic inhibitors [2]. The 2-pyrrolidinyl isomer lacks the specific vector required for the imidazole-phenyl-butadiynyl extension that defines this inhibitor class [2]. Substituting the 2-pyrrolidinyl analog would produce a scaffold with the amine handle oriented differently, incompatible with the established SAR.
| Evidence Dimension | Regioisomeric Scaffold Topology |
|---|---|
| Target Compound Data | 1-(3-pyrrolidinyl)-1H-imidazole (imidazole N1 linked to pyrrolidine C3) |
| Comparator Or Baseline | 2-(pyrrolidin-3-yl)-1H-imidazole (imidazole C2 linked to pyrrolidine C3) |
| Quantified Difference | Regioisomer; distinct three-dimensional vector for amine extension and distinct SAR compatibility |
| Conditions | Scaffold comparison based on connectivity analysis and SAR from HCV NS5A inhibitor development |
Why This Matters
Procuring the correct regioisomer is essential for reproducing published synthetic routes to HCV NS5A inhibitors and other pharmacophores that rely on the N1-C3 linkage topology.
- [1] PubChem. 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride. Compound Summary. CID 1312784-53-4 positional isomer. View Source
- [2] Ryakhovskiy A et al. Synthesis, biological evaluation and in silico modeling of novel pan-genotypic NS5A inhibitors. Bioorg Med Chem. 2020;28(21):115716. View Source
